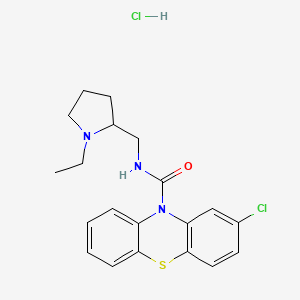
3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride typically involves multiple steps, starting with the preparation of phenothiazine derivatives. The key steps include:
Nitration and Reduction: Phenothiazine is nitrated and subsequently reduced to form the corresponding amine.
Chlorination: The amine is chlorinated to introduce the chloro group at the desired position.
Amidation: The chlorinated phenothiazine is then reacted with 1-ethyl-2-pyrrolidinylmethylamine to form the carboxamide derivative.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the carboxamide with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, which is believed to contribute to its antipsychotic effects.
Serotonin Receptors: It also interacts with serotonin receptors, influencing mood and behavior.
Ion Channels: The compound may modulate ion channels, affecting neuronal excitability and signaling.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Thioridazine: Known for its use in treating schizophrenia and other psychiatric disorders.
Fluphenazine: A potent antipsychotic used in the management of chronic psychoses.
Uniqueness
3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride is unique due to its specific structural modifications, which may result in distinct pharmacological profiles and therapeutic potentials compared to other phenothiazine derivatives.
Propiedades
Número CAS |
65274-44-4 |
|---|---|
Fórmula molecular |
C20H23Cl2N3OS |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]phenothiazine-10-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22ClN3OS.ClH/c1-2-23-11-5-6-15(23)13-22-20(25)24-16-7-3-4-8-18(16)26-19-10-9-14(21)12-17(19)24;/h3-4,7-10,12,15H,2,5-6,11,13H2,1H3,(H,22,25);1H |
Clave InChI |
YAFRPHSCKSRMPZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


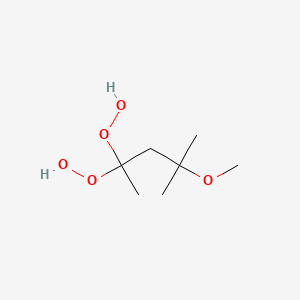
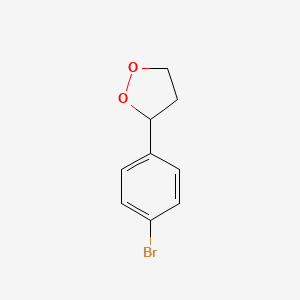



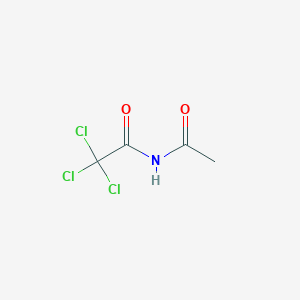
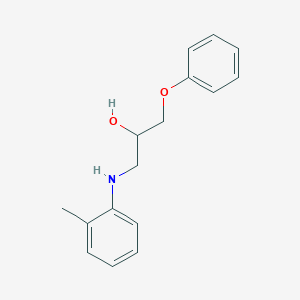
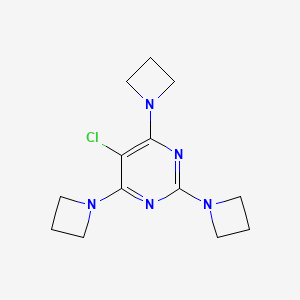
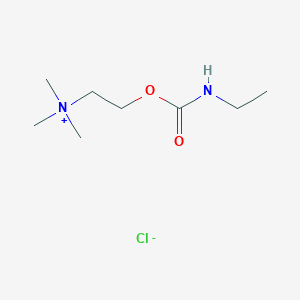

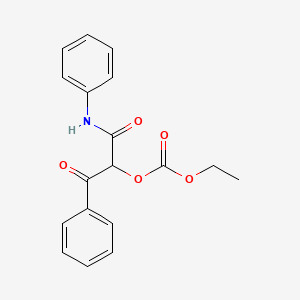

![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)

